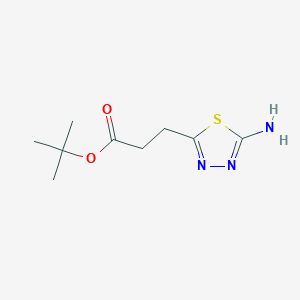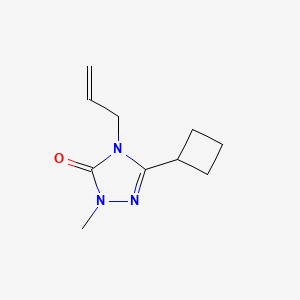
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of triazolone derivatives and has shown promising results in various studies.
Scientific Research Applications
Peptidotriazoles Synthesis
Peptidotriazoles, including structures similar to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been synthesized through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method is significant for incorporating triazole units into peptide backbones or side chains, offering a versatile approach for designing novel peptidomimetics with potential biological activities. The synthesis is compatible with solid-phase peptide synthesis techniques, suggesting its utility in the development of therapeutic peptides and peptidomimetics (Tornøe, Christensen, & Meldal, 2002).
Green Synthesis of Triazoles
Research on the green synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, potentially including compounds with structural similarities to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, demonstrates an environmentally friendly approach using a DBU–water catalytic system. These methodologies prioritize high atom economy and low environmental impact, providing a sustainable route for synthesizing triazoles with biological and industrial significance (Singh, Sindhu, & Khurana, 2013).
Antioxidant and Antibacterial Properties
A study on novel sulfanyl derivatives related to triazole compounds reveals significant antioxidant and antibacterial activities. These findings suggest the potential of triazole derivatives, including those structurally akin to 3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, in the development of new antioxidant and antibacterial agents. The synthesized compounds exhibited high in vitro activities, underscoring the therapeutic potential of triazole-based molecules (Sarac, Orek, & Koparır, 2020).
One-Pot Synthesis Applications
The versatility of triazole compounds is further demonstrated through a one-pot, catalytic, three-component condensation process. This synthetic strategy allows for the efficient generation of complex polyheterocycles, including 3-triazolyl-2-iminochromenes, showcasing the potential of triazole derivatives in the development of novel organic molecules with diverse applications (Qian, Amegadzie, Winternheimer, & Allen, 2013).
Selective Inhibition of Enzymes
Triazole derivatives, specifically 3-(phenylcyclobutyl)-1,2,4-triazoles, have been identified as selective inhibitors of certain enzymes, such as 11beta-hydroxysteroid dehydrogenase type 1. This enzyme plays a crucial role in steroid hormone regulation, highlighting the potential of triazole compounds in developing new therapeutic agents targeting steroid-related disorders (Zhu et al., 2008).
properties
IUPAC Name |
5-cyclobutyl-2-methyl-4-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-7-13-9(8-5-4-6-8)11-12(2)10(13)14/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVBSAISOJDXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-methyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

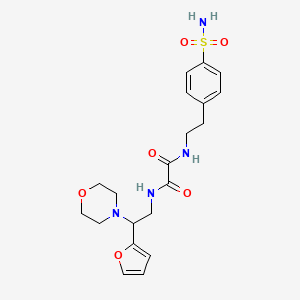
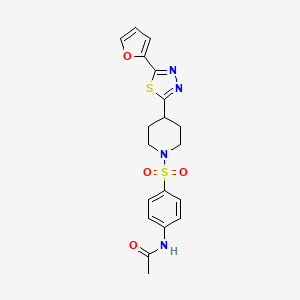
![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)
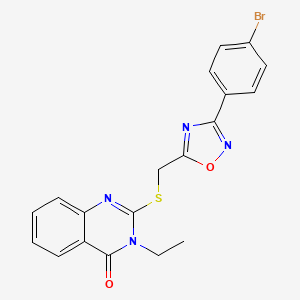
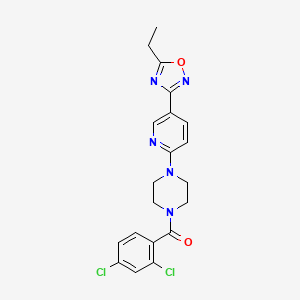
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
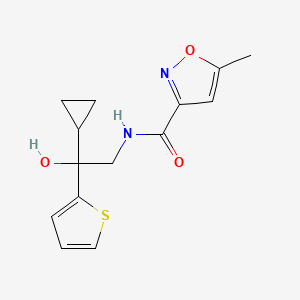
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
